molecular formula C5H6D5NO B1149104 4-Hydroxypiperidine-3,3,4,5,5-d5 CAS No. 1219799-35-5

4-Hydroxypiperidine-3,3,4,5,5-d5

Cat. No.: B1149104
CAS No.: 1219799-35-5
M. Wt: 106.1777489
InChI Key:
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Description

4-Hydroxypiperidine-3,3,4,5,5-d5 is a deuterated derivative of 4-hydroxypiperidine, where five hydrogen atoms are replaced by deuterium. This compound is often used in research due to its unique isotopic properties, which make it valuable in various scientific studies, including those involving metabolic pathways and reaction mechanisms .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxypiperidine-3,3,4,5,5-d5 typically involves the deuteration of 4-hydroxypiperidine. One common method includes the exchange of hydrogen atoms with deuterium using deuterated reagents. For instance, 4-hydroxypiperidine can be reacted with deuterium oxide (D2O) in the presence of a catalyst to achieve the desired deuteration .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity deuterium sources and optimized reaction conditions to ensure maximum yield and isotopic purity. The reaction is typically carried out under controlled temperature and pressure to facilitate the exchange of hydrogen with deuterium .

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxypiperidine-3,3,4,5,5-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Hydroxypiperidine-3,3,4,5,5-d5 is widely used in scientific research due to its deuterated nature. Some key applications include:

Mechanism of Action

The mechanism of action of 4-Hydroxypiperidine-3,3,4,5,5-d5 is primarily related to its role as a deuterated compound. Deuterium, being heavier than hydrogen, affects the vibrational frequencies of chemical bonds, leading to changes in reaction rates and pathways. This isotopic effect is leveraged in various studies to gain insights into reaction mechanisms and metabolic processes .

Comparison with Similar Compounds

    4-Hydroxypiperidine: The non-deuterated counterpart of 4-Hydroxypiperidine-3,3,4,5,5-d5.

    4-Aminopiperidine-2,2,3,3,4,5,5,6,6-d9: Another deuterated piperidine derivative.

    3-Hydroxypropionitrile-2,2,3,3-d4: A deuterated nitrile compound.

Uniqueness: this compound is unique due to its specific deuteration pattern, which provides distinct isotopic properties. This makes it particularly valuable in studies requiring precise isotopic labeling and in the development of deuterated pharmaceuticals .

Properties

IUPAC Name

3,3,4,5,5-pentadeuteriopiperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO/c7-5-1-3-6-4-2-5/h5-7H,1-4H2/i1D2,2D2,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDOWRFHMPULYOA-QJWYSIDNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(CNCC(C1([2H])O)([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

106.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219799-35-5
Record name
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1219799-35-5
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